![molecular formula C19H22N4O4 B4087776 N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide](/img/structure/B4087776.png)
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. MNPA is a small molecule that belongs to the class of benzamides and has a molecular weight of 383.46 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has also been shown to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which can result in the improvement of mood.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in the body. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain that are associated with Alzheimer's disease. In addition, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to increase the levels of serotonin and norepinephrine, which can improve mood and alleviate symptoms of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is also relatively stable and can be synthesized in large quantities with high purity. However, one limitation of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential. In addition, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has not been extensively studied in clinical trials, which can limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide. One direction is to further investigate its mechanism of action and identify its target proteins and pathways. This can help optimize its therapeutic potential and identify potential side effects. Another direction is to study its efficacy in animal models and clinical trials for various diseases such as cancer, Alzheimer's disease, and depression. This can help determine its safety and efficacy in humans and identify potential applications for clinical use. Finally, future studies can focus on developing more potent and selective analogs of N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide that can target specific diseases and minimize potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and depression. N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of the disease. In depression, N-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)17-8-3-14(13-18(17)23(25)26)19(24)20-15-4-6-16(27-2)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQMVWSSALAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.